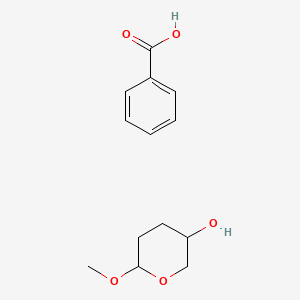
Benzoic acid;6-methoxyoxan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;6-methoxyoxan-3-ol: is an organic compound that combines the structural features of benzoic acid and 6-methoxyoxan-3-ol Benzoic acid is a simple aromatic carboxylic acid, while 6-methoxyoxan-3-ol is a derivative of tetrahydropyran with a methoxy group at the 6th position and a hydroxyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Synthesis of Benzoic Acid:
- Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid. The reaction typically involves heating toluene with the oxidizing agent under reflux conditions.
- Another method involves the hydrolysis of benzamide or benzonitrile in the presence of a strong acid or base.
-
Synthesis of 6-Methoxyoxan-3-ol:
- 6-Methoxyoxan-3-ol can be synthesized by the methoxylation of tetrahydropyran-3-ol. This involves the reaction of tetrahydropyran-3-ol with methanol in the presence of an acid catalyst such as sulfuric acid.
-
Combining Benzoic Acid and 6-Methoxyoxan-3-ol:
- The final compound can be synthesized by esterification or amidation reactions between benzoic acid and 6-methoxyoxan-3-ol. This typically involves the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
- Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using air or oxygen in the presence of a cobalt or manganese catalyst.
- The production of 6-methoxyoxan-3-ol on an industrial scale may involve the continuous flow methoxylation of tetrahydropyran-3-ol using methanol and an acid catalyst.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Benzoic acid can undergo oxidation to form benzene-1,2-dicarboxylic acid (phthalic acid) under strong oxidizing conditions.
- 6-Methoxyoxan-3-ol can be oxidized to form 6-methoxyoxan-3-one.
-
Reduction:
- Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
- 6-Methoxyoxan-3-ol can be reduced to 6-methoxytetrahydropyran using hydrogen gas and a palladium catalyst.
-
Substitution:
- Benzoic acid can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
- 6-Methoxyoxan-3-ol can undergo nucleophilic substitution reactions at the methoxy group.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromic acid, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
- Substitution reagents: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed:
- Oxidation of benzoic acid forms phthalic acid.
- Reduction of benzoic acid forms benzyl alcohol.
- Substitution reactions of benzoic acid form nitrobenzoic acid, sulfonic acid derivatives, and halobenzoic acids.
Scientific Research Applications
Chemistry:
- Benzoic acid;6-methoxyoxan-3-ol can be used as a building block in organic synthesis for the preparation of more complex molecules.
- It can serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology:
- The compound can be used in the study of metabolic pathways involving aromatic acids and tetrahydropyran derivatives.
- It may serve as a model compound for studying enzyme-catalyzed reactions involving esterification and amidation.
Medicine:
- Potential applications in drug development due to its unique structural features that may impart specific biological activities.
- It can be used in the formulation of topical antiseptics and preservatives.
Industry:
- Used as an intermediate in the production of polymers, resins, and plasticizers.
- It can be employed in the manufacture of fragrances and flavoring agents.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of benzoic acid;6-methoxyoxan-3-ol may involve interactions with enzymes that catalyze esterification and amidation reactions.
- It may act as an inhibitor or substrate for enzymes involved in the metabolism of aromatic acids and tetrahydropyran derivatives.
- The compound may also interact with cellular receptors and signaling pathways, leading to specific biological effects.
Comparison with Similar Compounds
- Benzoic acid derivatives: Benzyl alcohol, benzaldehyde, benzoyl chloride.
- Tetrahydropyran derivatives: Tetrahydropyran-3-ol, 6-methoxytetrahydropyran.
Uniqueness:
- The combination of benzoic acid and 6-methoxyoxan-3-ol in a single molecule imparts unique chemical properties that are not present in the individual components.
- The presence of both aromatic and tetrahydropyran moieties allows for diverse chemical reactivity and potential applications in various fields.
Comparison:
- Compared to benzyl alcohol, benzoic acid;6-methoxyoxan-3-ol has a higher molecular weight and different functional groups, leading to distinct chemical reactivity.
- Compared to tetrahydropyran-3-ol, the presence of the benzoic acid moiety in this compound provides additional sites for chemical modification and potential biological activity.
Properties
CAS No. |
646465-29-4 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
benzoic acid;6-methoxyoxan-3-ol |
InChI |
InChI=1S/C7H6O2.C6H12O3/c8-7(9)6-4-2-1-3-5-6;1-8-6-3-2-5(7)4-9-6/h1-5H,(H,8,9);5-7H,2-4H2,1H3 |
InChI Key |
OYIJBECNXJLGKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CO1)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















